molecular formula C10H12N4S B5792322 1-(3,4-Dimethylphenyl)-5-methylsulfanyltetrazole

1-(3,4-Dimethylphenyl)-5-methylsulfanyltetrazole

Cat. No.: B5792322
M. Wt: 220.30 g/mol
InChI Key: DCTIULCLTCTERV-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)-5-methylsulfanyltetrazole is a heterocyclic compound that contains a tetrazole ring substituted with a 3,4-dimethylphenyl group and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethylphenyl)-5-methylsulfanyltetrazole typically involves the reaction of 3,4-dimethylphenylhydrazine with carbon disulfide and sodium azide under controlled conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the tetrazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethylphenyl)-5-methylsulfanyltetrazole can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the methylsulfanyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted tetrazoles with different functional groups.

Scientific Research Applications

1-(3,4-Dimethylphenyl)-5-methylsulfanyltetrazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethylphenyl)-5-methylsulfanyltetrazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In the context of its potential anticancer activity, the compound may induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dimethylphenyl)-1H-tetrazole: Lacks the methylsulfanyl group, which may affect its chemical reactivity and biological activity.

    1-(3,4-Dimethylphenyl)-5-phenylsulfanyltetrazole: Contains a phenylsulfanyl group instead of a methylsulfanyl group, which may influence its physical and chemical properties.

Uniqueness

1-(3,4-Dimethylphenyl)-5-methylsulfanyltetrazole is unique due to the presence of both the 3,4-dimethylphenyl and methylsulfanyl groups, which confer specific chemical reactivity and potential biological activity. The combination of these functional groups makes this compound a valuable scaffold for the development of new drugs and materials.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-5-methylsulfanyltetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4S/c1-7-4-5-9(6-8(7)2)14-10(15-3)11-12-13-14/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCTIULCLTCTERV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=NN=N2)SC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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